1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol
Overview
Description
Preparation Methods
The synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol involves several steps. One common method includes the reaction of 3,4-dimethylaniline with D-ribose under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to interact with enzymes involved in the synthesis of riboflavin, thereby influencing the production of this essential vitamin . The exact molecular targets and pathways are still under investigation, but its role as a riboflavin intermediate suggests its involvement in metabolic processes related to vitamin B2 synthesis .
Comparison with Similar Compounds
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol can be compared with other similar compounds, such as:
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-glucitol: Similar in structure but differs in the sugar moiety.
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-mannitol: Another similar compound with a different sugar component.
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-xylitol: Shares the same phenylamino group but has a different sugar backbone.
The uniqueness of this compound lies in its specific structure and its role as a riboflavin intermediate, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOXBJGVIUHDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952825 | |
Record name | 1-Deoxy-1-(3,4-dimethylanilino)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3051-94-3 | |
Record name | 3,4-Xylidino-D-ribitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC19654 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Deoxy-1-(3,4-dimethylanilino)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-xylidino-D-ribitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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